molecular formula C10H13ClO3S B3147598 3-Isopropyl-4-methoxybenzenesulfonyl chloride CAS No. 627082-12-6

3-Isopropyl-4-methoxybenzenesulfonyl chloride

Cat. No. B3147598
M. Wt: 248.73 g/mol
InChI Key: VKOMAPGWMCUJAX-UHFFFAOYSA-N
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Description

3-Isopropyl-4-methoxybenzenesulfonyl chloride, also known as IMSCl, is a chemical compound with a molecular formula of C10H13ClO3S. It has a molecular weight of 248.73 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Isopropyl-4-methoxybenzenesulfonyl chloride are not detailed in the available resources, similar compounds like 3-Methoxybenzenesulfonyl chloride may be used to synthesize 3-(4-phenylpiperazin-1yl) sulfonyls and N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H pyrazol-5-yl)-3-methoxybenzenesulfonamide .


Physical And Chemical Properties Analysis

The density of 3-Isopropyl-4-methoxybenzenesulfonyl chloride is predicted to be 1.242±0.06 g/cm3 . Its boiling point is predicted to be 350.5±35.0°C .

Scientific Research Applications

Sulfonating Agent and N-Protecting Group

  • Application : 3-Isopropyl-4-methoxybenzenesulfonyl chloride is recognized as a versatile sulfonating agent. It is particularly useful for preparing sulfonamides and serves as an N-protecting group in various chemical syntheses (Raheja & Johnson, 2001).

Synthesis of Secondary Amines

  • Application : This compound plays a role in the synthesis of secondary amines from primary amines. The process involves using 2-Nitrobenzenesulfonyl chloride, indicating the compound’s utility in complex organic synthesis (Kurosawa, Kan, & Fukuyama, 2003).

Study in Cyclodextrin-Surfactant Mixed Systems

  • Application : The kinetics of the hydrolysis of 4-methoxybenzenesulfonyl chloride (MBSC) have been studied in mixed systems with surfactants and cyclodextrin. This research provides insights into the behavior of such compounds in mixed chemical environments (García‐Río, Méndez, Paleo, & Sardina, 2007).

Spectroscopic Studies

  • Application : Vibrational spectroscopic studies of derivatives like 4-Cyano-2-methoxybenzenesulfonyl Chloride provide understanding about their chemical and spectroscopic properties. This includes studies on molecular geometry, energy interactions, and non-linear optical activity (Nagarajan & Krishnakumar, 2018).

Enzyme Inhibitory Activities

  • Application : Synthesized compounds derived from 4-methoxybenzenesulfonyl chloride have been evaluated for their inhibitory potential against various enzymes, contributing to the field of biochemical research (Virk et al., 2018).

Crystal Structure Analysis

  • Application : The compound has been used to synthesize other chemicals whose crystal structures have been analyzed, enhancing understanding of molecular conformation and interactions (Kobkeatthawin et al., 2013).

Reaction Kinetics

  • Application : Studies on the solvolysis of benzenesulfonyl chlorides, including derivatives like 4-methoxybenzenesulfonyl chloride, provide insights into reaction kinetics and product selectivities in various solvent systems (Bentley, Jones, Kang, & Koo, 2009).

Synthetic Dye Intermediates

  • Application : It is used in the synthesis of dye intermediates, highlighting its role in the development of new dyes and pigments for industrial applications (Bo, 2007).

properties

IUPAC Name

4-methoxy-3-propan-2-ylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3S/c1-7(2)9-6-8(15(11,12)13)4-5-10(9)14-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOMAPGWMCUJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)S(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropyl-4-methoxybenzenesulfonyl chloride

CAS RN

627082-12-6
Record name 4-methoxy-3-(propan-2-yl)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-isopropylanisole (0.40 g, 2.66 mmol) in CH2Cl2 (9 mL) cooled with an ice water bath was added slowly chlorosulfonic acid (4 mL). After 1.5 h of cooling, the mixture was poured into a flask containing ice (25 g). The product was extracted with CH2Cl2 (50 mL). The organic extract was washed with brine (25 mL), dried (Na2SO4), filtered and concentrated in vacuo to afford 0.62 g of grayish oil as crude product. The crude product was purified by chromatography using the ISCO Combiflash SQ16x system (0 to 20% EtOAc in hexane, 20 min gradient, 35 g Redisep silica gel column) to give 0.56 g (84%) of compound 50a as a clear oil.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
25 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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